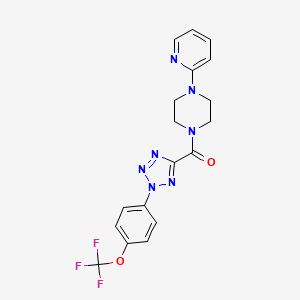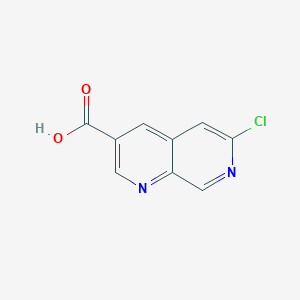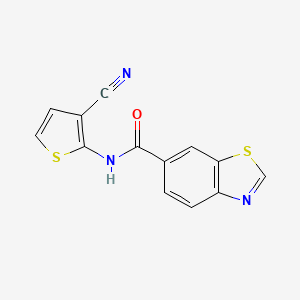![molecular formula C19H18N2O4S B2622274 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-70-9](/img/structure/B2622274.png)
4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a benzo[d]thiazole moiety, a piperidine ring, and a pyran-2-one core. These structural elements are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole-2-carbonyl chloride, which is then reacted with piperidin-4-ol under basic conditions to form the intermediate 1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy compound. This intermediate is subsequently reacted with 6-methyl-2H-pyran-2-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyran-2-one core may contribute to its overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Pyran-2-one derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.
Uniqueness
4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its combination of three distinct heterocyclic structures, which confer a broad spectrum of biological activities. This structural complexity allows for multiple modes of action and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
4-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-10-14(11-17(22)24-12)25-13-6-8-21(9-7-13)19(23)18-20-15-4-2-3-5-16(15)26-18/h2-5,10-11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQAFQHSFGYVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
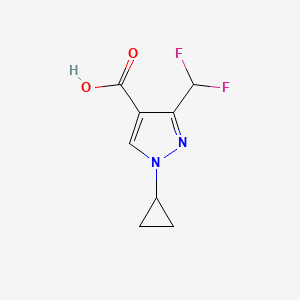
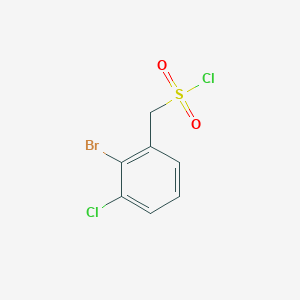
![2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2622196.png)
![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2622201.png)
![ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622203.png)
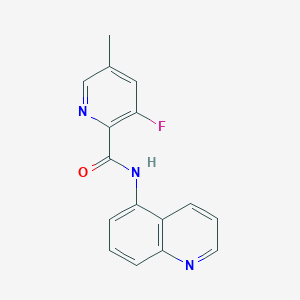
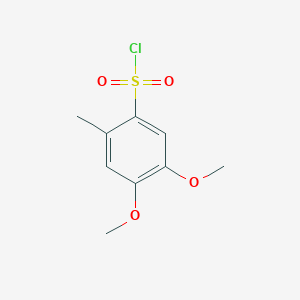
![ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)
![(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one](/img/structure/B2622207.png)
![N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2622209.png)
